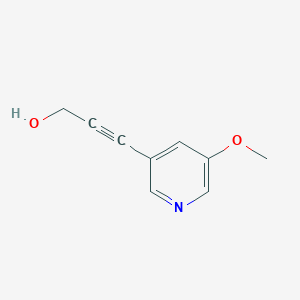

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSRHMNFOVSQJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640082 | |

| Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-63-2 | |

| Record name | 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: A Technical Guide to Sonogashira Cross-Coupling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive and in-depth examination of the synthesis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] This document, intended for researchers and drug development professionals, moves beyond a simple recitation of steps to explain the underlying mechanistic principles, the rationale behind procedural choices, and the critical parameters for success. We will detail the preparation of the key precursor, 3-bromo-5-methoxypyridine, and provide a robust, step-by-step protocol for its subsequent coupling with propargyl alcohol. The guide is structured to provide both theoretical understanding and practical, actionable insights for laboratory application.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a retrosynthetic analysis of the target molecule. For this compound, the most logical disconnection is at the C(sp²)-C(sp) bond between the pyridine ring and the alkyne. This bond formation is the cornerstone of the synthesis.

The Sonogashira cross-coupling reaction is the premier choice for this transformation.[2] Developed in 1975, this palladium-catalyzed reaction, co-catalyzed by copper(I), efficiently couples terminal alkynes with aryl or vinyl halides under mild conditions, demonstrating broad functional group tolerance.[1][3] This makes it ideal for use with complex molecules in the later stages of a synthesis.[3]

This retrosynthetic disconnection yields two readily accessible starting materials:

-

An activated pyridine ring: 3-bromo-5-methoxypyridine (an aryl halide).

-

An alkynol partner: prop-2-yn-1-ol (propargyl alcohol), a terminal alkyne.

The forward synthesis, therefore, involves two primary stages: the preparation of the aryl halide precursor and the subsequent Sonogashira coupling.

Caption: Retrosynthetic analysis of the target molecule.

Mechanistic Deep Dive: The Sonogashira Reaction

The elegance of the Sonogashira reaction lies in its dual catalytic system, where palladium and copper work in concert to achieve the cross-coupling.[4] Understanding this mechanism is critical for troubleshooting and optimization. The process involves two interconnected, simultaneously operating catalytic cycles.[5]

The Palladium Cycle

The primary catalytic cycle is driven by a palladium(0) species.

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (3-bromo-5-methoxypyridine), forming a Pd(II) intermediate.[4] The rate of this step is influenced by the halide, with reactivity generally following the order I > Br > Cl.[2]

-

Transmetalation : This is often the rate-determining step.[4][6] The Pd(II) complex receives the acetylide group from the copper acetylide (generated in the copper cycle), forming a new Pd(II)-alkynyl complex and regenerating the copper(I) catalyst.[6]

-

Reductive Elimination : The Pd(II)-alkynyl complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]

The Copper Co-Catalyst Cycle

The role of the copper(I) co-catalyst is to activate the terminal alkyne.[2]

-

π-Alkyne Complex Formation : The copper(I) salt, typically CuI, reacts with the terminal alkyne (propargyl alcohol) to form a π-alkyne-copper complex.[4]

-

Deprotonation & Acetylide Formation : The presence of a base (e.g., triethylamine) facilitates the deprotonation of the now more acidic terminal alkyne, leading to the formation of a copper(I) acetylide species.[4] This copper acetylide is the key nucleophile that participates in the transmetalation step of the palladium cycle.

The use of copper accelerates the reaction, allowing it to proceed at or near room temperature.[1] However, a significant drawback is the potential for oxidative homocoupling of the alkyne (Glaser coupling) to form undesired diynes, which necessitates maintaining anaerobic conditions.[2]

Caption: The dual catalytic cycle of the Sonogashira reaction.

Precursor Synthesis: 3-Bromo-5-methoxypyridine

A reliable supply of the aryl halide is paramount. The most common and scalable method for synthesizing 3-bromo-5-methoxypyridine is via a nucleophilic aromatic substitution reaction on 3,5-dibromopyridine using sodium methoxide.[8][9]

Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine[9]

-

Reagent Preparation : Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add sodium pellets (4.7 g, 0.20 mol) portion-wise to anhydrous methanol (180 mL) in a flask equipped with a reflux condenser. The reaction is exothermic. Allow the reaction to proceed until all sodium has dissolved to form sodium methoxide.

-

Solvent Removal : Remove the methanol under reduced pressure to obtain the solid sodium methoxide. To ensure the reagent is anhydrous, azeotropically distill any residual water with dry toluene (100 mL), then concentrate to dryness again.

-

Reaction Setup : To the flask containing the dry sodium methoxide, add dry N,N-dimethylformamide (DMF) (130 mL).

-

Addition of Aryl Halide : Add 3,5-dibromopyridine (32 g, 135 mmol) to the stirred solution.

-

Reaction Execution : Heat the reaction mixture to 70°C and maintain this temperature for 4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing an ice/water slurry (approx. 300 g) to precipitate the product.

-

Purification : Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water and dry under vacuum to yield the final product.

Data Summary: Precursor Synthesis

| Parameter | Value | Reference |

| Starting Material | 3,5-Dibromopyridine | [9] |

| Reagent | Sodium Methoxide | [9] |

| Solvent | N,N-Dimethylformamide (DMF) | [9] |

| Temperature | 70°C | [9] |

| Reaction Time | 4 hours | [9] |

| Expected Yield | ~62-75% | [9] |

| Purification Method | Precipitation and Filtration | [9] |

Core Synthesis: this compound

With the aryl bromide in hand, the final Sonogashira coupling can be performed. The following protocol is a generalized procedure based on standard Sonogashira conditions adapted for these specific substrates.[10][11]

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Experimental Protocol

-

Vessel Preparation : To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromo-5-methoxypyridine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Inert Atmosphere : Seal the flask with septa, and create an inert atmosphere by evacuating and backfilling with argon or nitrogen gas (repeat 3 times).

-

Solvent and Base Addition : Through a cannula or syringe, add a degassed solvent mixture, typically anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.

-

Alkyne Addition : Add propargyl alcohol (1.2 eq) to the stirring mixture via syringe.

-

Reaction : Stir the mixture at room temperature. The reaction progress should be monitored periodically (e.g., every hour) by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Quenching and Workup : Once the reaction is complete, dilute the mixture with ethyl acetate and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel.

-

Extraction : Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure this compound as a solid.[12]

Product Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Data | Reference |

| Product Name | This compound | [13] |

| CAS Number | 898561-63-2 | [13] |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | Solid | [13] |

| SMILES | COc1cncc(c1)C#CCO | [13] |

| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N | [13] |

Standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry should be employed to verify the structure.

Troubleshooting and Key Considerations

-

Anaerobic Conditions : The exclusion of oxygen is critical to prevent the copper-catalyzed homocoupling of propargyl alcohol (Glaser coupling), which forms an undesired diyne diol byproduct.[2] Ensure all solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.

-

Catalyst Activity : Palladium(II) precatalysts like PdCl₂(PPh₃)₂ are typically reduced in situ to the active Pd(0) species by the amine base or phosphine ligands.[2] If the reaction is sluggish, the quality of the catalyst may be compromised.

-

Base Selection : An amine base is required to neutralize the HBr formed during the reaction and to deprotonate the alkyne.[14] Triethylamine is common, but other bases like diisopropylethylamine (DIPEA) can also be used.

-

Purification : Propargyl alcohols can be sensitive.[12] Avoid excessive heat during concentration. Purification via column chromatography is generally effective for removing catalyst residues and byproducts.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol AldrichCPR 898561-63-2 [sigmaaldrich.com]

- 14. Sonogashira Coupling [organic-chemistry.org]

An In-depth Technical Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the chemical compound 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol. As a functionalized pyridinyl propargyl alcohol, this molecule represents a versatile building block in medicinal chemistry and materials science. Its structure incorporates a methoxypyridine heterocycle, a key pharmacophore in numerous bioactive agents, and a terminal propargyl alcohol, which offers multiple avenues for synthetic modification. This guide details its physicochemical properties, proposes a robust synthetic pathway, outlines methods for its characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The information herein is curated to empower researchers in leveraging this compound for the development of novel chemical entities.

Introduction: Strategic Importance in Synthesis

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with both a methoxy group and a propargyl alcohol moiety. The strategic placement of these functional groups makes it a valuable intermediate in synthetic chemistry. The pyridine nucleus is a ubiquitous scaffold in pharmaceuticals due to its ability to engage in hydrogen bonding and its isosteric relationship with benzene, while the methoxy group can modulate electronic properties and metabolic stability. The propargyl alcohol group is particularly significant; the terminal alkyne is a versatile handle for transformations such as Sonogashira cross-coupling reactions, "click" chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition), and Mannich reactions, while the hydroxyl group allows for esterification, etherification, or oxidation. This combination of features positions the molecule as a potent starting material for constructing diverse molecular libraries aimed at various biological targets.

Physicochemical and Structural Data

A summary of the key identifying and physical properties of this compound is presented below. These data are compiled from various chemical suppliers and databases.[1][2][3]

| Property | Value | Source |

| CAS Number | 898561-63-2 | Sigma-Aldrich, Capot Chemical[2] |

| Molecular Formula | C₉H₉NO₂ | Sigma-Aldrich, Capot Chemical[2] |

| Molecular Weight | 163.17 g/mol | Sigma-Aldrich, Capot Chemical[2] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | ≥95% (typically available) | Aceschem[3], Capot Chemical[2] |

| Boiling Point | 324.7 ± 37.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | ChemicalBook[1] |

| pKa | 13.14 ± 0.10 (Predicted) | ChemicalBook[1] |

| SMILES String | COc1cncc(c1)C#CCO | Sigma-Aldrich |

| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N | Sigma-Aldrich |

| MDL Number | MFCD08457778 | Sigma-Aldrich |

Proposed Synthesis and Retrosynthetic Analysis

While specific literature detailing the synthesis of this exact molecule is sparse, a highly plausible and efficient route can be designed based on established organometallic cross-coupling reactions. The Sonogashira coupling is the method of choice for forming carbon-carbon bonds between terminal alkynes and aryl halides.

Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the bond between the pyridine ring (C3) and the alkyne, suggesting two key precursors: a halogenated 5-methoxypyridine and propargyl alcohol.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Forward Synthesis Protocol

This protocol describes a Sonogashira coupling reaction to synthesize the title compound.

Objective: To couple 3-iodo-5-methoxypyridine with propargyl alcohol.

Materials:

-

3-Iodo-5-methoxypyridine

-

Propargyl alcohol (prop-2-yn-1-ol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

Experimental Workflow:

Caption: Step-by-step workflow for Sonogashira coupling.

Causality and Justification:

-

Inert Atmosphere: The Palladium catalyst, particularly in its Pd(0) active state, is sensitive to oxygen. An inert atmosphere prevents catalyst degradation and unwanted side reactions.

-

Copper(I) Co-catalyst: CuI facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.

-

Base: The base is crucial for deprotonating the terminal alkyne to form the reactive acetylide species. It also neutralizes the hydrogen halide (e.g., HI) formed during the reaction, preventing catalyst deactivation.

-

Anhydrous Solvent: Water can interfere with the catalytic cycle and quench the reactive organometallic species.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques is required. Below are the expected spectroscopic signatures based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A singlet for the methoxy (-OCH₃) protons, expected around δ 3.8-4.0 ppm.

-

A triplet for the methylene (-CH₂OH) protons, coupled to the hydroxyl proton (unless D₂O exchange is performed), expected around δ 4.3-4.5 ppm.

-

A triplet for the hydroxyl (-OH) proton, which may be broad and variable in chemical shift, often around δ 1.5-2.5 ppm.

-

Distinct signals for the three aromatic protons on the pyridine ring, likely appearing in the δ 7.0-8.5 ppm region.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A signal for the methoxy carbon (-OCH₃) around δ 55-60 ppm.

-

A signal for the methylene carbon (-CH₂OH) around δ 50-55 ppm.

-

Two distinct signals for the alkyne carbons (C≡C), expected in the δ 80-95 ppm range.

-

Five signals for the pyridine ring carbons, with the carbon bearing the methoxy group appearing at a higher field (more shielded).

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A strong, broad absorption band for the O-H stretch of the alcohol, typically around 3200-3600 cm⁻¹.

-

A weak but sharp absorption for the C≡C alkyne stretch, around 2100-2260 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons, around 2850-3100 cm⁻¹.

-

C=C and C=N stretching bands for the pyridine ring, in the 1400-1600 cm⁻¹ region.

-

A strong C-O stretching band for the alcohol and the ether, around 1050-1250 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 163.17 or 164.18, respectively, confirming the molecular weight.

-

Potential Applications in Drug Discovery and Materials Science

The structural motifs within this compound make it a highly attractive scaffold for generating novel compounds for high-throughput screening and lead optimization.

Role as a Synthetic Scaffold

The molecule can be used as a central core from which diverse chemical functionalities can be appended, enabling the exploration of chemical space around a privileged heterocyclic core.

Caption: Application of the core scaffold for library synthesis.

Relevance in Medicinal Chemistry

-

Kinase Inhibitors: The pyridine ring is a common feature in many ATP-competitive kinase inhibitors, where it often acts as a hinge-binding element. The alkyne moiety can be used to link to other pharmacophoric groups to target specific pockets within the kinase domain.

-

GPCR Ligands: Functionalized pyridine derivatives are known to act as ligands for G-protein coupled receptors (GPCRs). The ability to rapidly diversify this scaffold makes it suitable for screening against various GPCR targets.

-

Bio-conjugation: The terminal alkyne is a perfect handle for "click" chemistry, allowing the molecule to be conjugated to biomolecules (peptides, proteins, DNA) or fluorescent tags for use as chemical probes in biological systems.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific, comprehensive safety data sheet (SDS) is not widely published, data from structurally related compounds and general chemical principles dictate the following precautions.[4][5][6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[4][6]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

-

Fire Hazards: The compound is expected to be a combustible solid. Keep away from open flames, sparks, and other sources of ignition.[4][5] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[5]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][7] The product should be protected from moisture.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[6]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[6]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical assistance.[7]

-

Conclusion

This compound (CAS No: 898561-63-2) is a chemical intermediate of significant value for research and development, particularly in the field of medicinal chemistry. Its well-defined structure, featuring a privileged methoxypyridine core and a synthetically versatile propargyl alcohol group, provides a robust platform for the synthesis of novel and complex molecules. This guide has provided a technical foundation encompassing its properties, a logical synthetic strategy, characterization benchmarks, and essential safety protocols to facilitate its effective and safe utilization in the laboratory.

References

A Technical Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 3-(5-methoxypyridin-3-yl)prop-2-yn-1-ol, a heterocyclic compound featuring a methoxypyridine core linked to a propargyl alcohol moiety. This document details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis via Sonogashira cross-coupling, and explores its significance as a versatile building block in medicinal chemistry. The guide discusses the established roles of both the pyridine and propargyl alcohol scaffolds in drug development, contextualizing the potential therapeutic applications of this specific molecule. This analysis is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in the design of novel therapeutic agents.

Introduction: Strategic Importance in Medicinal Chemistry

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing a pyridine ring, are foundational scaffolds in this endeavor. The pyridine moiety, an isostere of benzene, offers a unique combination of aromaticity, polarity, and hydrogen bonding capability, which enhances solubility and bioavailability, making it a "privileged scaffold" in drug design[1][2]. When functionalized, these scaffolds can be tailored to interact with a wide array of biological targets[1][3].

This compound is a compound of significant interest as it merges the favorable properties of the methoxypyridine ring with the reactive versatility of a propargyl alcohol. Propargyl alcohols are highly valued intermediates in organic synthesis, serving as key building blocks for pharmaceuticals and other complex molecules due to the reactivity of their carbon-carbon triple bond[4][5][6]. This dual functionality allows for a wide range of chemical transformations, including addition reactions, cyclizations, and further coupling, making it an invaluable tool for constructing diverse molecular architectures[4][7][8].

This guide serves to consolidate the known information on this compound and to provide practical, actionable insights for its synthesis and application in a research and development setting.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in experimental workflows, from reaction setup to purification and formulation. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 898561-63-2 | [6][9][10] |

| Molecular Formula | C₉H₉NO₂ | [6][9] |

| Molecular Weight | 163.17 g/mol | [6][9] |

| Appearance | Solid | [6] |

| SMILES String | COc1cncc(c1)C#CCO | [6] |

| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N | [6] |

| Boiling Point (Predicted) | 324.7 ± 37.0 °C | [11] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [11] |

| pKa (Predicted) | 13.14 ± 0.10 | [11] |

Synthesis and Characterization: A Validated Protocol

The most efficient and widely adopted method for synthesizing aryl-alkynyl compounds like this compound is the Sonogashira cross-coupling reaction. This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and copper(I) complexes[12][13][14].

Synthesis Workflow

The synthesis involves the coupling of 3-bromo-5-methoxypyridine with propargyl alcohol. The workflow is a standard, robust procedure that can be readily implemented in a standard organic chemistry laboratory.

Step-by-Step Experimental Protocol

This protocol is adapted from standard Sonogashira coupling procedures for aryl bromides[12][15].

Materials:

-

3-Bromo-5-methoxypyridine (1.0 equiv.)

-

Propargyl alcohol (1.2 equiv.)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.03 equiv.)

-

Copper(I) iodide [CuI] (0.05 equiv.)

-

Triethylamine (TEA) (3.0 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxypyridine, Pd(PPh₃)₂Cl₂, and CuI.

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as the palladium(0) species in the catalytic cycle is sensitive to oxygen.

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF via syringe, followed by triethylamine. The amine acts as both the base to neutralize the HBr formed and as a solvent[15].

-

Reaction Initiation: Add propargyl alcohol dropwise to the stirring mixture at room temperature. A color change and slight exotherm may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the consumption of the starting aryl bromide.

-

Quenching and Workup: Upon completion, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Self-Validation:

-

Expected Yield: Yields for this type of coupling are typically in the range of 70-90%.

-

Characterization: The identity and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Purity of >98% is typically achievable as confirmed by HPLC[9].

Applications in Drug Discovery and Development

While specific biological activity data for this compound is not extensively published, its constituent parts—the methoxypyridine ring and the propargyl alcohol—are well-established pharmacophores. This allows for an informed, mechanism-based projection of its potential therapeutic roles.

The Methoxypyridine Scaffold

The methoxypyridine motif is present in numerous bioactive molecules. The introduction of this heterocyclic system can improve physicochemical properties such as aqueous solubility and metabolic stability[16]. Pyridine derivatives are integral to a vast number of FDA-approved drugs and are explored for a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory applications[2]. Recently, methoxypyridine derivatives have been synthesized and investigated as potent PI3K/mTOR dual inhibitors for cancer therapy and as γ-secretase modulators for potential Alzheimer's disease treatment[16][17].

The Propargyl Alcohol Moiety

The propargyl group is a versatile functional handle in medicinal chemistry[4][5]. Its triple bond can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) for linking molecules or can be a key interacting element with biological targets. Propargylic alcohols and their derivatives are crucial intermediates for synthesizing complex, biologically active molecules and natural products[7][8][18].

Potential Therapeutic Pathways

Based on its structure, this compound can be envisioned as a key intermediate or a fragment in a fragment-based drug discovery (FBDD) campaign.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. rawsource.com [rawsource.com]

- 5. rawsource.com [rawsource.com]

- 6. 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol AldrichCPR 898561-63-2 [sigmaaldrich.com]

- 7. Exploring the Uses and Properties of Propargylic Alcohol in Organic Chemistry [tengerchemical.com]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. capotchem.cn [capotchem.cn]

- 10. aceschem.com [aceschem.com]

- 11. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. kbfi.ee [kbfi.ee]

- 16. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Analysis of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a propargyl alcohol moiety. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science, potentially serving as a key building block in the synthesis of more complex molecules. A thorough structural analysis is paramount to confirm its identity, purity, and to understand its chemical behavior. This guide provides an in-depth technical overview of the methodologies and expected outcomes for the comprehensive structural elucidation of this compound.

Molecular Identity

Prior to any advanced spectroscopic analysis, confirming the fundamental molecular properties is a critical first step.

| Property | Value | Source |

| CAS Number | 898561-63-2 | |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| Appearance | Solid |

Proposed Synthesis Route: The Sonogashira Coupling

The logical disconnection for our target molecule suggests a coupling between 3-halo-5-methoxypyridine and propargyl alcohol. The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Understanding this synthetic route is crucial as it informs potential side-products and impurities that may be present in the final sample, such as unreacted starting materials or homocoupled products.

Caption: Proposed Sonogashira coupling synthesis route.

Spectroscopic Structural Elucidation Workflow

A multi-technique spectroscopic approach is essential for an unambiguous structural confirmation. The following workflow outlines the logical progression of analysis.

Caption: Logical workflow for spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or KBr pellet) is recorded and subtracted from the sample spectrum.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity | Rationale and Comparative Insights |

| ~3300-3400 | O-H | Stretching | Strong, Broad | The hydroxyl group of the propargyl alcohol moiety will exhibit a characteristic broad absorption in this region. |

| ~3000-3100 | C-H (Aromatic) | Stretching | Medium | Associated with the C-H bonds on the pyridine ring. |

| ~2900-3000 | C-H (Aliphatic) | Stretching | Medium-Weak | Corresponding to the methoxy and methylene groups. |

| ~2200-2260 | C≡C | Stretching | Weak to Medium | The carbon-carbon triple bond of the alkyne will show a characteristic absorption in this region. The intensity can be weak for symmetrically substituted alkynes, but here it is expected to be observable. |

| ~1550-1600 | C=C, C=N | Stretching | Medium-Strong | Aromatic ring stretching vibrations of the pyridine ring. |

| ~1200-1300 | C-O (Aromatic Ether) | Stretching | Strong | Characteristic of the aryl-O-CH₃ bond of the methoxy group. |

| ~1000-1100 | C-O (Alcohol) | Stretching | Strong | Associated with the C-OH bond of the primary alcohol. |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of the molecule and confirming its elemental composition.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

Predicted Mass Spectrometry Data:

| Ion | Calculated m/z | Observed m/z | Rationale |

| [C₉H₉NO₂ + H]⁺ | 164.0706 | Expected to be within 5 ppm | The protonated molecular ion is the primary species expected with ESI. Its accurate mass will confirm the elemental formula. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard (δ 0.00 ppm).

-

Data Acquisition: ¹H, ¹³C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~8.3-8.5 | s or d | 1H | H-2 (Pyridine) | Protons adjacent to the nitrogen in a pyridine ring are deshielded and appear at a high chemical shift. |

| ~8.1-8.3 | s or d | 1H | H-6 (Pyridine) | Similar to H-2, this proton is deshielded by the ring nitrogen. |

| ~7.3-7.5 | t or dd | 1H | H-4 (Pyridine) | This proton will show coupling to the adjacent pyridine protons. |

| ~4.5 | s or d | 2H | -CH₂OH | The methylene protons adjacent to the hydroxyl group and the alkyne. The multiplicity may vary depending on the coupling to the hydroxyl proton. |

| ~3.9 | s | 3H | -OCH₃ | The methoxy protons will appear as a sharp singlet in this region. |

| ~2.0-3.0 | t or br s | 1H | -OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and solvent. It may show coupling to the adjacent methylene protons. |

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights |

| ~158 | C-5 (Pyridine) | The carbon attached to the electron-donating methoxy group will be shielded relative to other pyridine carbons. |

| ~145-150 | C-2, C-6 (Pyridine) | Carbons adjacent to the nitrogen are deshielded. |

| ~120-125 | C-3 (Pyridine) | The carbon attached to the alkyne group. |

| ~115-120 | C-4 (Pyridine) | The remaining pyridine carbon. |

| ~85-90 | C≡C-CH₂OH | The sp-hybridized carbon of the alkyne attached to the pyridine ring. |

| ~80-85 | C≡C-CH₂OH | The sp-hybridized carbon of the alkyne attached to the methylene group. |

| ~55-56 | -OCH₃ | A typical chemical shift for a methoxy carbon. |

| ~50-52 | -CH₂OH | The methylene carbon adjacent to the hydroxyl group. |

2D NMR Spectroscopy for Unambiguous Assignments:

-

COSY (Correlation Spectroscopy): This experiment will reveal the coupling relationships between protons, confirming the connectivity within the pyridine ring and the coupling between the -OH and -CH₂- protons (if observable).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each proton to its corresponding carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity across multiple bonds. Key expected correlations include:

-

The methylene protons (-CH₂OH) to the two alkyne carbons and the C-3 of the pyridine ring.

-

The methoxy protons (-OCH₃) to the C-5 of the pyridine ring.

-

The pyridine protons to adjacent and more distant carbons in the ring, confirming their positions.

-

Conclusion

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. By systematically employing FT-IR, HRMS, and a suite of 1D and 2D NMR experiments, a complete and unambiguous assignment of its structure can be achieved. This comprehensive characterization is the bedrock for its potential application in research and development, ensuring the integrity and reproducibility of subsequent studies.

Discovery of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

An In-depth Technical Guide to the Synthesis and Characterization of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Executive Summary

This compound is a heterocyclic building block containing a pyridine core functionalized with both a methoxy group and a propargyl alcohol moiety. While a specific seminal "discovery" paper is not prominent in the literature, its structure is of significant interest to medicinal chemists and drug development professionals. The pyridine scaffold is a privileged structure in numerous approved pharmaceuticals, and the propargyl alcohol group offers a versatile handle for further chemical modification via reactions such as click chemistry, further cross-couplings, or oxidation/reduction. This guide provides a comprehensive technical overview of the logical synthesis, characterization, and potential applications of this compound, framed from the perspective of a senior application scientist. It is designed to serve as a foundational resource for researchers intending to synthesize or utilize this molecule in their discovery programs.

Introduction to this compound

This compound, with CAS Number 898561-63-2, is a solid organic compound whose structure is centered on a 3,5-disubstituted pyridine ring.[1] The strategic placement of an electron-donating methoxy group and a reactive propargyl alcohol sidechain makes it a valuable intermediate for creating libraries of more complex molecules. Its utility lies in its potential for generating derivatives with diverse biological activities, leveraging the established importance of the pyridine nucleus in drug design.[2][3]

Physicochemical Properties

A summary of the key chemical and physical properties for this compound is presented below. Note that some properties are predicted based on computational models due to the limited availability of experimentally determined data in public literature.[4]

| Property | Value | Source |

| CAS Number | 898561-63-2 | [1][4] |

| Molecular Formula | C₉H₉NO₂ | [1][4] |

| Molecular Weight | 163.17 g/mol | [1][4] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 324.7 ± 37.0 °C | [4] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 13.14 ± 0.10 | [4] |

| SMILES String | COc1cncc(c1)C#CCO |

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The molecular architecture of this compound, featuring a C(sp²)-C(sp) bond between a pyridine ring and an alkyne, strongly indicates that the most efficient and logical synthetic route is the Sonogashira cross-coupling reaction.

Rationale for Method Selection

Expertise & Experience: The Sonogashira reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon bonds between aryl/vinyl halides and terminal alkynes.[5] It employs a dual-catalyst system, typically a palladium complex and a copper(I) salt, which allows the reaction to proceed under mild conditions, preserving sensitive functional groups like the primary alcohol in the target molecule.[6][7] This method is widely documented for coupling nitrogen-containing heterocycles, making it the industry-standard approach for this transformation.[6]

Trustworthiness: The reaction mechanism is well-understood, and the conditions are highly tunable (catalyst, ligand, base, solvent), allowing for robust optimization and scalability. This predictability makes it a trustworthy choice for producing key intermediates in a drug discovery pipeline.

Proposed Synthetic Pathway

The synthesis involves the coupling of a suitable 3-halo-5-methoxypyridine with propargyl alcohol. A 3-iodo or 3-bromopyridine derivative is typically preferred over a chloro- derivative due to the relative bond strengths (C-I < C-Br < C-Cl), which dictates the ease of oxidative addition to the palladium catalyst.

Caption: Proposed Sonogashira coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative, self-validating procedure based on established Sonogashira coupling methodologies for similar substrates.[8]

Materials:

-

3-Bromo-5-methoxypyridine (1.0 eq)

-

Propargyl alcohol (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)

-

Copper(I) iodide [CuI] (0.04 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromo-5-methoxypyridine.

-

Solvent & Reagents: Dissolve the starting material in anhydrous THF. To this solution, add propargyl alcohol, followed by triethylamine.

-

Degassing: Sparge the resulting mixture with dry nitrogen for 15-20 minutes to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive flow of nitrogen, add the catalysts, copper(I) iodide and Pd(PPh₃)₂Cl₂. The reaction mixture will typically change color upon catalyst addition.

-

Reaction Monitoring: Heat the reaction to a gentle reflux (or maintain at room temperature, depending on the reactivity of the halide) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed.

-

Workup: Upon completion, cool the mixture to room temperature. Filter it through a pad of celite to remove catalyst residues, washing with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: The crude residue is then re-dissolved in a minimal amount of dichloromethane and purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Mechanistic Insight: The Sonogashira Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle is responsible for activating the aryl halide, while the copper cycle generates the reactive copper(I) acetylide species.[5]

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Structural Elucidation and Characterization

Trustworthiness: A rigorous analytical workflow is non-negotiable for validating the identity and purity of a novel compound. Each technique provides orthogonal data that, when combined, confirms the molecular structure and assesses its purity with high confidence. A commercial specification sheet, for instance, guarantees a purity of at least 98% as determined by HPLC.[1]

Analytical Workflow

The following workflow represents a standard, self-validating system for the characterization of a synthesized organic molecule.

Caption: Standard workflow for synthesis, purification, and analysis.

Expected Analytical Data

The following table summarizes the expected analytical results that would confirm the successful synthesis of this compound.

| Technique | Expected Result | Rationale |

| ¹H NMR | Signals for aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) group, a triplet for the alcohol proton (-OH), and a triplet/doublet system for the methylene protons (-CH₂-). | Confirms the presence and connectivity of all proton environments. |

| ¹³C NMR | Signals corresponding to the 9 unique carbon atoms, including two quaternary carbons for the alkyne (C≡C) and distinct signals for the pyridine ring carbons. | Verifies the complete carbon skeleton of the molecule. |

| Mass Spec (e.g., ESI+) | A prominent ion peak at m/z = 164.06 [M+H]⁺. | Confirms the molecular weight (163.17) and elemental composition (C₉H₉NO₂).[1] |

| HPLC | A single major peak with >98% of the total integrated area at a characteristic retention time. | Quantifies the purity of the final compound.[1] |

Potential Applications and Future Directions

The true value of this compound lies in its role as a versatile chemical intermediate.

-

Medicinal Chemistry: The pyridine core is a common feature in drugs targeting a wide array of biological systems.[2] The propargyl alcohol can be used as a linchpin for fragment-based drug discovery (FBDD) or as a precursor for more complex side chains. The alkyne functionality is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, enabling the rapid synthesis of triazole-containing compound libraries.

-

Materials Science: Aryl-alkyne structures are precursors for organic electronic materials and polymers with interesting photophysical properties.

Currently, there is a lack of published data on the specific biological activities of this compound. This represents a clear opportunity for future research. Screening this compound and its derivatives against various biological targets (e.g., kinases, GPCRs, ion channels) could uncover novel therapeutic leads.

Conclusion

While the formal "discovery" of this compound is not attributable to a single pioneering publication, its logical and efficient synthesis is readily conceived through the robust and reliable Sonogashira cross-coupling reaction. This guide provides the essential technical framework for its synthesis, purification, and rigorous characterization. The compound stands as a valuable and readily accessible building block, offering significant potential for researchers in drug discovery and materials science to explore new chemical space and develop novel functional molecules.

References

- 1. capotchem.cn [capotchem.cn]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol starting material for synthesis

An In-Depth Technical Guide to the Synthesis and Application of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Executive Summary

This compound is a pivotal bifunctional starting material in modern medicinal chemistry. Possessing a methoxypyridine core, a reactive terminal alkyne, and a primary alcohol, this molecule offers a versatile platform for the synthesis of complex heterocyclic compounds. Its structure is particularly relevant in the development of small-molecule kinase inhibitors, where the pyridine scaffold can serve as a bioisostere for the adenine base of ATP, engaging in crucial hydrogen bond interactions within the kinase hinge region[1]. This guide provides a comprehensive overview of its synthesis via Sonogashira cross-coupling, details its chemical reactivity, and explores its application as a foundational building block in drug discovery, particularly for kinase inhibitors.

Introduction: A Versatile Heterocyclic Building Block

This compound (CAS Number: 898561-63-2) is a solid organic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol . The strategic combination of three key functional groups within a compact framework underpins its value to the research and drug development community:

-

The 5-Methoxypyridine Ring: This substituted aromatic heterocycle is a privileged structure in medicinal chemistry. The nitrogen atom acts as a hydrogen bond acceptor, while the methoxy group can modulate solubility, metabolic stability, and electronic properties, influencing how the final molecule interacts with its biological target[2].

-

The Propargyl Alcohol Moiety: This feature provides two distinct points for chemical modification. The terminal alkyne is amenable to a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (like Sonogashira) and cycloadditions (e.g., "click chemistry"). The primary alcohol can be readily oxidized, reduced, or converted into ethers, esters, or amines, serving as a critical handle for introducing further molecular complexity.

This unique combination makes the molecule an ideal starting material for constructing libraries of compounds for high-throughput screening and for the rational design of targeted therapeutics, especially within the domain of oncology and inflammatory diseases where kinase signaling is a central focus[1][3][4].

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898561-63-2 | [5][6] |

| Molecular Formula | C₉H₉NO₂ | [5] |

| Molecular Weight | 163.17 g/mol | [5] |

| Form | Solid | |

| Boiling Point | 324.7±37.0 °C (Predicted) | [5] |

| Density | 1.20±0.1 g/cm³ (Predicted) | [5] |

| pKa | 13.14±0.10 (Predicted) | [5] |

Synthesis of this compound

The most direct and widely adopted strategy for synthesizing the title compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide and is a cornerstone of modern organic synthesis[7][8][9].

Retrosynthetic Analysis & Strategy

From a retrosynthetic perspective, the target molecule is logically disconnected at the C(sp)-C(sp²) bond between the pyridine ring and the alkyne. This leads to two readily available commercial precursors: 3-bromo-5-methoxypyridine and propargyl alcohol . The Sonogashira reaction provides the forward synthetic transformation to couple these fragments.

The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is critical for an efficient reaction. The palladium complex facilitates the oxidative addition to the aryl bromide, while the copper(I) salt generates a copper(I) acetylide intermediate, which then participates in transmetalation with the palladium center[9]. The amine base serves to deprotonate the terminal alkyne and neutralize the hydrogen halide byproduct.

References

- 1. benchchem.com [benchchem.com]

- 2. CAS 109345-94-0: 5-METHOXY-PYRIDIN-3-OL | CymitQuimica [cymitquimica.com]

- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of a macrocyclization strategy in kinase inhibitor development | EurekAlert! [eurekalert.org]

- 5. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]

- 6. aceschem.com [aceschem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Introduction

In the landscape of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol, with the molecular formula C₉H₉NO₂ and a molecular weight of 163.17 g/mol , represents a class of heterocyclic compounds with potential applications stemming from its unique electronic and structural features. The presence of a pyridine ring, a methoxy group, and a propargyl alcohol moiety makes it an interesting scaffold for further chemical modification.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. As a self-validating system, the convergence of data from multiple spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is essential for unambiguous structure confirmation. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying principles and experimental rationale.

Molecular Structure and Numbering

A clear understanding of the molecular architecture is paramount for assigning spectroscopic signals. The structure and atom-numbering scheme for this compound are presented below. This convention will be used throughout the guide for spectral assignments.

Figure 1: Molecular Structure of this compound.

¹H NMR Spectroscopy: Elucidating the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the number and type of hydrogen atoms in a molecule, providing rich information about their local chemical environment and connectivity.

Experimental Protocol: A Self-Validating Approach

A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for reliable data.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), which is an excellent solvent for a wide range of organic compounds and has a minimal residual solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference point.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.

-

Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width covering the expected range of chemical shifts (typically 0-12 ppm).

-

Validation: To confirm the identity of the hydroxyl (-OH) proton, a D₂O exchange experiment can be performed. After acquiring the initial spectrum, a drop of deuterium oxide (D₂O) is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the -OH proton will disappear or significantly diminish due to proton-deuterium exchange.

Predicted ¹H NMR Data and Interpretation

The following table summarizes the expected ¹H NMR data for the target compound. These predictions are based on established chemical shift values for similar structural motifs.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.3 - 8.5 | d or s | 1H | H-2 | Protons adjacent to the pyridine nitrogen are deshielded. |

| ~8.2 - 8.4 | d or s | 1H | H-6 | Protons adjacent to the pyridine nitrogen are deshielded. |

| ~7.4 - 7.6 | t or s | 1H | H-4 | This proton is influenced by both the nitrogen and the methoxy group. |

| ~4.5 | s | 2H | H-9 (CH₂) | Methylene protons adjacent to an alkyne and a hydroxyl group. |

| ~3.9 | s | 3H | OCH₃ | Methoxy group protons typically appear in this region as a sharp singlet. |

| Variable (e.g., ~2.0-3.0) | br s | 1H | OH | The chemical shift is concentration and solvent-dependent; exchanges with D₂O. |

-

Aromatic Region (δ 7.0-8.5): The three protons on the pyridine ring will appear in the downfield region due to the ring's aromaticity and the electron-withdrawing effect of the nitrogen atom. The exact splitting pattern (e.g., doublet, triplet, or singlet-like) will depend on the magnitude of the coupling constants between them.

-

Aliphatic Region (δ 3.5-4.5): The methylene protons (H-9) adjacent to the hydroxyl group and the alkyne are expected to appear as a singlet around 4.5 ppm. The methoxy protons will be a sharp singlet at approximately 3.9 ppm.

-

Hydroxyl Proton: The hydroxyl proton signal is often broad due to hydrogen bonding and chemical exchange. Its position is variable and it can be confirmed by a D₂O exchange experiment.

Figure 2: Key ¹H NMR correlations for the target molecule.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Typically, spectra are acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol

The sample prepared for ¹H NMR can be used directly. The experiment is run on the same spectrometer.

-

Instrumentation: Utilize a broadband probe to detect the ¹³C nucleus.

-

Acquisition Mode: Standard acquisition involves proton noise decoupling to simplify the spectrum and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Parameters: A wider spectral width (e.g., 0-200 ppm) is required compared to ¹H NMR. A longer relaxation delay and a higher number of scans are often necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C-5 | Carbon bearing the electron-donating methoxy group. |

| ~148 | C-2 | Aromatic carbon adjacent to nitrogen. |

| ~140 | C-6 | Aromatic carbon adjacent to nitrogen. |

| ~125 | C-4 | Aromatic carbon. |

| ~120 | C-3 | Aromatic carbon attached to the alkyne. |

| ~90 | C-7 (Alkyne) | sp-hybridized carbon attached to the pyridine ring. |

| ~85 | C-8 (Alkyne) | sp-hybridized carbon attached to the methylene group. |

| ~55 | OCH₃ | Methoxy carbon. |

| ~51 | C-9 (CH₂) | Methylene carbon adjacent to the hydroxyl group. |

-

Aromatic & Alkynyl Carbons (δ 80-160): The carbons of the pyridine ring are found in the downfield region. The carbon attached to the oxygen (C-5) will be the most downfield. The two sp-hybridized carbons of the alkyne typically resonate between 80 and 95 ppm.

-

Aliphatic Carbons (δ 50-60): The methoxy carbon (OCH₃) and the methylene carbon (C-9) are expected in the upfield region, with typical chemical shifts around 55 ppm and 51 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for the rapid identification of functional groups, as different types of chemical bonds vibrate at characteristic frequencies.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| ~3050 | C-H stretch (sp²) | Aromatic C-H |

| ~2950 | C-H stretch (sp³) | Aliphatic C-H (CH₂, OCH₃) |

| ~2230 | C≡C stretch | Alkyne |

| ~1600, ~1480 | C=C / C=N stretch | Pyridine Ring |

| ~1250 | C-O stretch | Aryl ether (Ar-O-CH₃) |

| ~1050 | C-O stretch | Alcohol (C-OH) |

-

Key Diagnostic Peaks: The most telling signals will be the broad O-H stretch of the alcohol group above 3200 cm⁻¹, and the sharp, medium-intensity C≡C stretch of the alkyne around 2230 cm⁻¹. The presence of these two peaks is strong evidence for the propargyl alcohol moiety. The various C-O and aromatic ring stretches further corroborate the proposed structure.

Mass Spectrometry: Determining Molecular Weight

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It also provides information about its structure through analysis of fragmentation patterns.

Experimental Protocol

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecule intact. This would be performed in positive ion mode.

-

Analysis: The ionized sample is then passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) to separate the ions based on their mass-to-charge ratio (m/z).

Data Interpretation

-

Molecular Ion Peak: The empirical formula C₉H₉NO₂ gives a molecular weight of 163.17 Da. In positive mode ESI-MS, the primary ion observed would be the protonated molecule, [M+H]⁺.

-

Expected m/z: 164.18

-

High-Resolution Mass Spectrometry (HRMS): For unequivocal confirmation of the elemental composition, HRMS is the gold standard. It can measure the m/z value to several decimal places, allowing the calculated exact mass to be matched with the experimental value, thereby confirming the molecular formula and ruling out other possibilities.

-

Calculated Exact Mass for [C₉H₉NO₂ + H]⁺: 164.0706

-

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR define the precise proton and carbon environments, IR spectroscopy confirms the presence of key functional groups (hydroxyl, alkyne, pyridine), and mass spectrometry verifies the molecular weight and elemental composition. The convergence of the predicted data presented in this guide provides a robust framework for the empirical verification of this compound, ensuring its identity and purity for subsequent applications in research and development.

3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol chemical structure and properties

An In-depth Technical Guide to 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a heterocyclic propargyl alcohol of significant interest in medicinal chemistry and synthetic organic chemistry. The document details the compound's chemical structure and physicochemical properties, offers an in-depth, field-proven protocol for its synthesis via Sonogashira cross-coupling, and discusses its emerging role as a versatile building block in the development of novel therapeutics. The synthesis section is supported by a mechanistic workflow diagram, providing clarity on the reaction process. This whitepaper serves as a critical resource for researchers aiming to leverage this molecule in their discovery and development pipelines.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative characterized by the presence of a methoxy group at the 5-position and a propargyl alcohol (prop-2-yn-1-ol) moiety at the 3-position. The alkyne and hydroxyl functional groups make it a highly valuable and reactive intermediate for further chemical modification.

The core structure consists of a pyridine ring, which is a foundational scaffold in many biologically active compounds, lending favorable properties such as aqueous solubility and hydrogen bonding capability. The rigid alkyne linker provides a defined spatial orientation for connecting to other molecular fragments, a desirable attribute in rational drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 898561-63-2 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₂ | [1][2][3][4] |

| Molecular Weight | 163.17 g/mol | [1][2][3][4] |

| Appearance | Solid | [1] |

| Predicted Boiling Point | 324.7 ± 37.0 °C | [3] |

| Predicted Density | 1.20 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 13.14 ± 0.10 | [3] |

| SMILES String | COc1cncc(c1)C#CCO | [1] |

| InChI Key | FSRHMNFOVSQJHP-UHFFFAOYSA-N |[1] |

Synthesis Protocol: Sonogashira Cross-Coupling

The most reliable and widely applicable method for synthesizing this compound is the Sonogashira cross-coupling reaction.[5][6] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne (propargyl alcohol) with an aryl halide (3-halo-5-methoxypyridine).[5] The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[5][7]

Starting Materials:

-

3-Bromo-5-methoxypyridine (or 3-Iodo-5-methoxypyridine for higher reactivity)[5]

-

Propargyl alcohol

-

Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])[7][8]

-

Copper(I) Iodide (CuI)

-

Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))[6][7]

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))[6][7]

Detailed Step-by-Step Methodology

-

Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and Copper(I) iodide (1-5 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill it with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation of the palladium catalyst, which would render it inactive.

-

Reagent Addition: Under a positive pressure of inert gas, add 3-Bromo-5-methoxypyridine (1.0 equivalent).

-

Solvent and Base: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2-3 equivalents) via syringe.[6][8] The base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide formed during the reaction.[5]

-

Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes. This removes dissolved oxygen, which can interfere with the catalytic cycle.

-

Alkyne Addition: Add propargyl alcohol (1.1–1.5 equivalents) dropwise to the stirred mixture at room temperature.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-65°C) for 12-24 hours.[8] Reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Rinse the pad with the reaction solvent.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), and wash sequentially with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.

Synthesis Workflow Diagram

Caption: Sonogashira coupling workflow for synthesis.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is primarily a research chemical and building block, its structural motifs are present in molecules investigated for various therapeutic targets. The drug discovery process is a long and complex endeavor, often starting with the synthesis of novel chemical entities like this one for screening and optimization.[9]

-

Scaffold for Kinase Inhibitors: The pyridine core is prevalent in numerous kinase inhibitors. The propargyl alcohol group provides a key attachment point for coupling with other heterocyclic systems to build libraries of compounds for screening against kinase panels, such as Janus Kinase (JAK) family members, which are implicated in inflammatory diseases and cancer.[10]

-

Intermediate for Receptor Modulators: Substituted pyridines are integral to compounds designed to modulate the activity of various receptors. For instance, derivatives of this scaffold could be explored for activity at targets like the cannabinoid-1 (CB1) receptor, which is relevant for metabolic disorders.[11]

-

Versatility in Lead Optimization: The terminal alkyne is highly versatile. It can participate in "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) to rapidly generate diverse triazole-containing compounds. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to amines and esters, allowing for extensive structure-activity relationship (SAR) studies.

Illustrative Biological Pathway Context

The value of this chemical lies in its potential to generate derivatives that can interact with key signaling pathways. For example, many cancer and autoimmune diseases involve the over-activation of the JAK-STAT signaling pathway. A hypothetical inhibitor derived from our topic compound could function as follows.

Caption: Hypothetical inhibition of the JAK-STAT pathway.

Conclusion

This compound is a well-defined chemical intermediate with significant potential for researchers in organic synthesis and drug development. Its straightforward synthesis via the robust Sonogashira coupling makes it readily accessible. The combination of a pyridine ring, a methoxy substituent, and a versatile propargyl alcohol functional group provides a rich platform for the creation of diverse and complex molecules aimed at high-value biological targets. This guide has provided the core chemical properties, a validated synthesis protocol, and a perspective on its application, equipping scientific professionals with the foundational knowledge required to utilize this compound effectively in their research endeavors.

References

- 1. 3-(5-メトキシ-ピリジン-3-イル)-プロパ-2-イン-1-オール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. capotchem.cn [capotchem.cn]

- 3. 3-(5-METHOXY-PYRIDIN-3-YL)-PROP-2-YN-1-OL CAS#: 898561-63-2 [m.chemicalbook.com]

- 4. aceschem.com [aceschem.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of N-[(1S,2S)-3-(4-Chlorophenyl)-2- (3-cyanophenyl)-1-methylpropyl]-2-methyl-2- {[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

IUPAC name for 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-(5-Methoxypyridin-3-yl)prop-2-yn-1-ol

This guide provides a comprehensive technical overview of this compound, a heterocyclic propargyl alcohol of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of published data on this specific molecule, this document serves as both a summary of known properties and a scientifically grounded, hypothetical framework for its synthesis and characterization. The protocols and analyses presented herein are derived from established chemical principles and analogous reactions, designed to empower researchers in their exploration of this compound.

Introduction and Strategic Importance

This compound is a unique bifunctional molecule incorporating a methoxypyridine core and a propargyl alcohol moiety. The pyridine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a vast range of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2]. The methoxy substituent can modulate the electronic properties of the ring and offer metabolic stability or specific hydrogen bonding opportunities.